

# AZD-9164 Bromide: A Technical Guide for COPD and Asthma Research

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Compound of Interest		
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#### **Abstract**

AZD-9164 bromide is a long-acting muscarinic M3 receptor antagonist that was investigated as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge, ensuring its localized action in the lungs with minimal systemic absorption. While its development was discontinued, the existing preclinical and clinical data for COPD offer valuable insights for researchers in respiratory drug discovery. This technical guide provides a comprehensive overview of AZD-9164, focusing on its mechanism of action, pharmacology, and clinical findings in COPD. Although direct research on AZD-9164 in asthma is limited, its mode of action suggests potential relevance for asthma treatment, a concept that will be explored based on the established role of muscarinic antagonists in airway diseases.

#### Introduction

Chronic obstructive pulmonary disease (COPD) and asthma are prevalent respiratory diseases characterized by airflow obstruction and airway inflammation. While distinct in their primary pathophysiology, both conditions involve bronchoconstriction, a process significantly mediated by the parasympathetic nervous system through the release of acetylcholine and its action on muscarinic receptors in the airways. The M3 muscarinic receptor, in particular, is a key mediator of bronchoconstriction and mucus secretion. Consequently, antagonism of the M3



receptor is a well-established therapeutic strategy for the management of COPD and a potential approach for asthma.

**AZD-9164 bromide** was developed by AstraZeneca as an inhaled long-acting muscarinic antagonist (LAMA) for the treatment of COPD. This document synthesizes the available technical information on AZD-9164, presenting quantitative data in structured tables, detailing experimental protocols from cited studies, and visualizing key pathways and workflows using Graphviz diagrams to support further research and development in this area.

#### **Mechanism of Action**

AZD-9164 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3.[1] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3 receptors, AZD-9164 effectively blocks this pathway, resulting in bronchodilation and improved airflow.

## M3 Receptor Signaling Pathway in Airway Smooth Muscle

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response. AZD-9164 blocks the initiation of this entire cascade by preventing the binding of acetylcholine to the M3 receptor.





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Caption: M3 Receptor Signaling Pathway in Airway Smooth Muscle.

#### **Preclinical and Clinical Data in COPD**

The majority of available data for **AZD-9164 bromide** is in the context of COPD. Clinical trials have evaluated its efficacy, safety, and pharmacokinetics.

#### **Efficacy Data**

A key clinical trial, NCT00939211, was a randomized, double-blind, placebo-controlled, crossover study that compared single inhaled doses of AZD-9164 (100  $\mu$ g, 400  $\mu$ g, and 1200  $\mu$ g) with tiotropium (18  $\mu$ g) and placebo in patients with COPD. The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1).

Table 1: Efficacy of AZD-9164 in COPD Patients (NCT00939211)

Treatment Group	Dose	Peak FEV1 (% increase from baseline)
AZD-9164	100 μg	12%
AZD-9164	400 μg	17%
AZD-9164	1200 μg	12%
Tiotropium	18 μg	Not explicitly stated
Placebo	-	Not explicitly stated



Data extracted from a study by Bjermer et al. (2013).

The study concluded that AZD-9164 produced significant bronchodilation.

#### **Safety and Tolerability**

In the NCT00939211 study, AZD-9164 was generally well-tolerated. However, a notable adverse event was a transient and dose-related fall in FEV1 shortly after inhalation, which was associated with mild respiratory symptoms like coughing. No serious adverse events were reported. Systemic effects were only observed at the highest dose of 1200  $\mu$ g.

Phase I studies in healthy volunteers also reported a transient paradoxical bronchospasm. These findings were a key factor in the decision to discontinue the development of AZD-9164.

Table 2: Safety Profile of AZD-9164 in Clinical Trials

Adverse Event	Population	Doses	Observations
Transient Paradoxical Bronchospasm	COPD Patients and Healthy Volunteers	100 μg, 400 μg, 1200 μg	Dose-related transient fall in FEV1 shortly after inhalation.
Mild Respiratory Symptoms (e.g., cough)	COPD Patients	100 μg, 400 μg, 1200 μg	Associated with the initial fall in FEV1.
Systemic Effects	COPD Patients	1200 μg	Statistically significant systemic effects observed only at the highest dose.

### **Pharmacokinetics**

Pharmacokinetic studies in healthy male subjects indicated that inhaled AZD-9164 has low systemic bioavailability, which is a desirable characteristic for an inhaled bronchodilator as it minimizes the risk of systemic side effects.

#### **Potential for Asthma Research**



While clinical development of AZD-9164 focused on COPD, its mechanism of action as a muscarinic M3 antagonist holds theoretical promise for the treatment of asthma.[2] Airway hyperresponsiveness, a cardinal feature of asthma, is largely mediated by cholinergic pathways. By blocking the M3 receptor on airway smooth muscle, AZD-9164 could potentially attenuate the exaggerated bronchoconstrictor response to various stimuli in asthmatic patients.

However, it is crucial to note the absence of specific preclinical or clinical data for AZD-9164 in asthma models. Further research would be required to evaluate its efficacy and safety in this patient population, particularly considering the paradoxical bronchospasm observed in COPD patients and healthy volunteers.

### **Experimental Protocols**

Detailed experimental protocols for the clinical trials of AZD-9164 are not fully available in the public domain. However, based on the study descriptions and general practices in respiratory clinical trials, the following methodologies can be inferred.

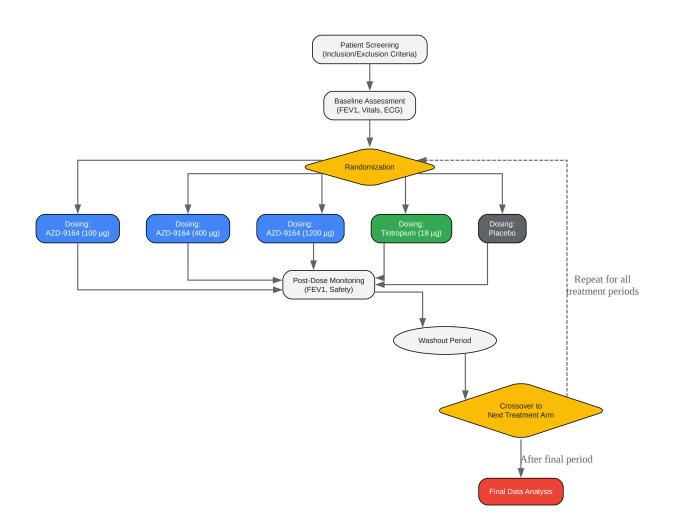
# Phase II COPD Clinical Trial (NCT00939211) - Representative Protocol

- Study Design: Randomized, double-blind, placebo-controlled, five-period crossover study.
- Patient Population: Patients with a clinical diagnosis of COPD, typically with a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value and a post-bronchodilator FEV1/FVC ratio of less than 70%.[3]
- Interventions: Single inhaled doses of AZD-9164 (100 μg, 400 μg, and 1200 μg), tiotropium (18 μg), and placebo, administered via a nebulizer.
- Efficacy Assessment (FEV1 Measurement):
  - Establish a stable baseline FEV1 prior to dosing.
  - Administer the study drug or placebo.
  - Perform spirometry to measure FEV1 at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).



- The peak FEV1 is determined as the highest value recorded post-dose.
- Trough FEV1 is typically measured at the end of the dosing interval (e.g., 24 hours).
- · Safety Monitoring:
  - Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).
  - Electrocardiogram (ECG) monitoring to assess for any cardiac effects.
  - Recording of all adverse events (AEs), with a specific focus on respiratory AEs such as cough, dyspnea, and bronchospasm.
  - Blood and urine samples for clinical chemistry and hematology at baseline and at the end of each treatment period.





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Caption: Representative Experimental Workflow for a Crossover Clinical Trial.



#### **Conclusion and Future Directions**

**AZD-9164 bromide** is a well-characterized M3 muscarinic receptor antagonist that demonstrated efficacy as a bronchodilator in patients with COPD. However, its development was halted, likely due to the observation of transient paradoxical bronchospasm. The data gathered from its clinical development program, particularly regarding its efficacy and safety profile, remains a valuable resource for the scientific community.

For future research, the paradoxical bronchoconstriction effect warrants further investigation to understand its underlying mechanism. This could provide broader insights into the pharmacology of inhaled drugs and receptor dynamics in the airways. While the direct application of AZD-9164 in asthma is unsupported by specific data, its mechanism of action suggests that M3 antagonism remains a relevant therapeutic strategy. Future research could focus on developing M3 antagonists with an improved safety profile, potentially through modifications in formulation or chemical structure to mitigate the risk of paradoxical bronchospasm.

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